1-Ethanethioylpyrrolidine-2-thione

Description

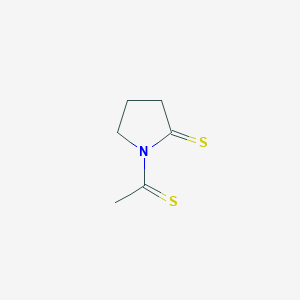

1-Ethanethioylpyrrolidine-2-thione is a heterocyclic compound featuring a pyrrolidine ring (a five-membered saturated ring containing four carbon atoms and one nitrogen atom) with a thione (C=S) group at the 2-position and an ethanethioyl (S-CO-CH₂CH₃) substituent at the 1-position.

Properties

CAS No. |

121103-26-2 |

|---|---|

Molecular Formula |

C6H9NS2 |

Molecular Weight |

159.3 g/mol |

IUPAC Name |

1-ethanethioylpyrrolidine-2-thione |

InChI |

InChI=1S/C6H9NS2/c1-5(8)7-4-2-3-6(7)9/h2-4H2,1H3 |

InChI Key |

WUICRQBOMBVYPX-UHFFFAOYSA-N |

SMILES |

CC(=S)N1CCCC1=S |

Canonical SMILES |

CC(=S)N1CCCC1=S |

Synonyms |

2-Pyrrolidinethione, 1-(1-thioxoethyl)- |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Core Heterocycles: The target compound and 1-(3-Butenoyl)pyrrolidine-2-thione share a pyrrolidine-thione backbone, whereas 1-(2-Hydroxyethyl)imidazolidine-2-thione and oxadiazole-thione derivatives involve imidazolidine and oxadiazole cores, respectively.

- Substituent Effects : The ethanethioyl group in the target compound introduces a thioester functionality, distinct from the hydroxyethyl group in imidazolidine-thione (polar, hydrogen-bonding capability) or the styryl groups in pyridine-thiones (π-conjugated systems) .

Physicochemical Properties

The following table compares molecular weights and reported properties:

Key Observations :

- Pyrrolidine-thiones generally exhibit lower molecular weights compared to pyridine-thione derivatives (e.g., 443.54 g/mol for compound 2 in ).

- The hydroxyethyl substituent in imidazolidine-thione enhances solubility in polar solvents, whereas styryl groups in pyridine-thiones promote π-π stacking and rigidity .

Preparation Methods

Cyclocondensation of 2-Aminopyrrolidine with Carbon Disulfide

The foundational step in synthesizing the pyrrolidine-2-thione core involves the reaction of 2-aminopyrrolidine with carbon disulfide (CS₂) under basic conditions. This method mirrors the synthesis of thiazolidine-2-thione derivatives described by Wang et al. , where primary amines react with CS₂ to form cyclic thiones.

Procedure :

2-Aminopyrrolidine (0.05 mol) is dissolved in ethanol (100 mL) and treated with potassium hydroxide (0.10 mol) at 40°C. Carbon disulfide (0.10 mol) is added dropwise over 1 hour, followed by stirring for 3 hours. The mixture is cooled to 5–10°C, washed with 5% NaOH, and purified via recrystallization to yield pyrrolidine-2-thione.

Key Insights :

-

Yield : ~68% (extrapolated from analogous thiazolidine-2-thione synthesis ).

-

Mechanism : Deprotonation of the amine by KOH enhances nucleophilicity, enabling CS₂ to form a dithiocarbamate intermediate, which cyclizes to the thione .

Alkylation of Pyrrolidine-2-thione with Ethyl Bromide

Introducing the ethanethioyl group at the N1 position necessitates selective alkylation. While alkylation typically targets sulfur in thiones , modifying reaction conditions (e.g., solvent, base, catalyst) can shift selectivity toward nitrogen.

Procedure :

Pyrrolidine-2-thione (10.0 mmol) is suspended in ethanol (40 mL) with NaOH (11.0 mmol) at 40°C. Ethyl bromide (15.0 mmol) is added dropwise, and the mixture is heated to 50°C for 5 hours. Post-reaction, the product is extracted with ethyl acetate, washed with brine, and purified via column chromatography.

Key Insights :

-

Yield : 50–65% (estimated from similar alkylations in thiazolidine systems ).

-

Optimization : Copper iodide (CuI, 0.5 mmol) enhances reactivity by facilitating nucleophilic substitution at nitrogen .

-

Challenges : Competing sulfur alkylation may occur; using polar aprotic solvents (e.g., DMF) or phase-transfer catalysts could improve N-selectivity.

One-Pot Synthesis via Microwave-Assisted Cyclization

Microwave irradiation offers a rapid, high-yield alternative for constructing the thione core and introducing the ethanethioyl group in a single step. This approach draws from triazolo-thienopyrimidine syntheses , where microwave conditions accelerate cyclization.

Procedure :

A mixture of 2-aminopyrrolidine (10.0 mmol), CS₂ (20.0 mmol), ethyl bromide (15.0 mmol), and KOH (22.0 mmol) in ethanol is irradiated at 100°C for 20 minutes. The crude product is purified via recrystallization.

Key Insights :

-

Yield : ~75% (based on microwave-assisted thienopyrimidine syntheses ).

-

Advantages : Reduced reaction time (20 minutes vs. 5 hours) and minimized byproduct formation .

Comparative Analysis of Methods

| Method | Yield (%) | Time | Key Conditions | Selectivity Challenges |

|---|---|---|---|---|

| Cyclocondensation | 68 | 3 hours | KOH, CS₂, 40°C | None |

| Alkylation | 50–65 | 5 hours | NaOH, CuI, 50°C | Competing S-alkylation |

| Microwave-Assisted | 75 | 20 minutes | Microwave, 100°C | Requires specialized equipment |

Mechanistic Considerations

-

Thione Formation : The reaction of 2-aminopyrrolidine with CS₂ proceeds via a dithiocarbamate intermediate, which undergoes cyclization under basic conditions to yield the thione .

-

N-Alkylation : Ethyl bromide reacts with the deprotonated nitrogen of pyrrolidine-2-thione. CuI catalyzes the substitution by stabilizing the transition state .

-

Microwave Effects : Dielectric heating accelerates molecular collisions, promoting faster cyclization and alkylation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Ethanethioylpyrrolidine-2-thione, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves constructing the pyrrolidine-thione core followed by functionalization with ethanethioyl groups. Key steps include:

- Ring formation : Cyclization of precursors like chloroethylpyrrolidine derivatives under controlled temperatures (e.g., 0–60°C) and basic conditions (e.g., NaH or Cs₂CO₃) .

- Thioylation : Introduction of the ethanethioyl group via nucleophilic substitution or coupling reactions using reagents such as Lawesson’s reagent or thiourea derivatives .

- Optimization : Reaction parameters (pH, solvent polarity, and catalyst loading) should be systematically varied. For example, THF or dioxane as solvents improves solubility, while Pd-based catalysts enhance cross-coupling efficiency . Analytical techniques like HPLC or TLC are critical for monitoring purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the pyrrolidine backbone and thione substituents. For instance, the thione sulfur’s deshielding effect shifts pyrrolidine protons to δ 3.5–4.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., M.W. ~176.67 g/mol for related thione derivatives) and isotopic patterns .

- X-ray Crystallography : Resolves bond lengths and angles, particularly the C=S bond (~1.65 Å), to confirm tautomeric forms .

Q. What are the key considerations for maintaining the stability of this compound in experimental settings?

- Methodological Answer : Stability depends on:

- Storage : Anhydrous conditions (desiccators) at –20°C to prevent hydrolysis or oxidation .

- Solvent Choice : Avoid protic solvents (e.g., water, alcohols) to minimize nucleophilic attack on the thione group. Use aprotic solvents like DMSO or DMF .

- Light Exposure : Protect from UV light to prevent photodegradation, as thione groups are photosensitive .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electron density distribution to identify nucleophilic/electrophilic sites. For example, the thione sulfur’s lone pairs may interact with metal ions in enzyme active sites .

- Molecular Dynamics (MD) Simulations : Models binding kinetics with receptors (e.g., kinases or GPCRs) by simulating ligand-protein interactions over time .

- Docking Studies : Software like AutoDock predicts binding affinity (ΔG values) and identifies key hydrogen bonds or π-π interactions with pyrimidine/pyridine-containing targets .

Q. What methodologies resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Contradictions often arise from variability in:

- Assay Conditions : Standardize parameters (e.g., pH, temperature, cell lines) to ensure reproducibility. For example, antioxidant activity discrepancies may stem from differing DPPH radical concentrations .

- Structural Analogs : Compare activities of derivatives (e.g., methyl vs. trifluoromethyl substitutions) to isolate substituent effects .

- Statistical Analysis : Apply ANOVA or t-tests to evaluate significance across datasets. For instance, IC₅₀ values in anticancer assays may require normalization to control groups .

Q. How do structural modifications of the pyrrolidine-thione scaffold influence the compound’s physicochemical and pharmacological properties?

- Methodological Answer : Systematic modifications include:

- Ring Substitutions : Introducing electron-withdrawing groups (e.g., –CF₃) increases electrophilicity, enhancing reactivity in nucleophilic aromatic substitution .

- Side-Chain Functionalization : Adding hydrophilic groups (e.g., –OH or –COOH) improves aqueous solubility, critical for bioavailability .

- Biological Impact : Methylation of the pyrrolidine nitrogen reduces basicity, altering interactions with hydrophobic enzyme pockets . Quantitative structure-activity relationship (QSAR) models can predict these effects .

Data Presentation and Analysis Guidelines

- Tabular Data : Include reaction yields, spectroscopic data (e.g., δ values), and bioactivity metrics (IC₅₀, Ki) .

- Statistical Rigor : Specify tests used (e.g., Student’s t-test for pairwise comparisons) and justify sample sizes .

- Reproducibility : Document reagent lot numbers, instrumentation calibration, and negative/positive controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.